molecular formula C18H20ClN B6595412 Desmethylnortriptyline Hydrochloride CAS No. 25887-71-2

Desmethylnortriptyline Hydrochloride

Cat. No. B6595412
CAS RN: 25887-71-2
M. Wt: 285.8 g/mol
InChI Key: ZNWIJGWRFQGTGJ-UHFFFAOYSA-N
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Description

Desmethylnortriptyline is a metabolite of Nortriptyline . Nortriptyline is a tricyclic antidepressant and the main active metabolite of Amitriptyline, and is used to relieve the symptoms of depression . The molecular weight of Desmethylnortriptyline Hydrochloride is 285.8 g/mol.


Molecular Structure Analysis

The molecular formula of Desmethylnortriptyline is C18H19N . Its average mass is 249.350 Da and its monoisotopic mass is 249.151749 Da . For a detailed 3D molecular structure, you may refer to resources like MolView .

Scientific Research Applications

Analytical Detection and Method Development

  • GC/MS Method for Antidepressant Drugs : A GC/MS method was developed for the determination of various antidepressant drugs, including desmethylnortriptyline, in blood samples. This method showed high sensitivity and specificity, proving useful for clinical and forensic cases (Papoutsis et al., 2012).

  • LC-MS/MS for Antidepressants in Oral Fluid : Liquid chromatography-tandem mass spectrometry was used to detect antidepressants, including desmethylnortriptyline, in oral fluid. This method provided a sensitive and selective approach for monitoring these drugs (Coulter et al., 2010).

Pharmacodynamics and Pharmacokinetics

  • Neuropharmacological Properties : The neuropharmacological properties of amitriptyline, nortriptyline, and their metabolites, including desmethylnortriptyline, were studied. These studies help in understanding the drug’s mechanism of action in treating depression and other psychiatric disorders (Hyttel, Christensen, & Fjalland, 2009).

  • Preformulation Studies : Research on nortriptyline, often used as hydrochloride, involved compatibility evaluations with various excipients, contributing to the formulation of effective pharmaceutical products (Ledeți et al., 2017).

Therapeutic Applications

  • Antinociceptive Effects in Animals : The antinociceptive effects of nortriptyline and desipramine hydrochloride (related to desmethylnortriptyline) were studied in animals, contributing to the understanding of their potential use in managing pain (Makau et al., 2023).

Other Applications

  • Thermodynamic Properties in Aqueous Solution : The thermodynamic properties of various antidepressants, including nortriptyline hydrochloride, were studied, providing insights into their behavior in different environments (Taboada et al., 2001).

  • Stability-Indicating LC Method for Amitriptyline Hydrochloride : A liquid chromatography method was developed for the assay of amitriptyline hydrochloride, a drug closely related to desmethylnortriptyline, highlighting its stability and impurity profiling in pharmaceutical formulations (Boppy et al., 2022).

Mechanism of Action

Desmethylnortriptyline, like Nortriptyline, is believed to inhibit the reuptake of the neurotransmitter serotonin at the neuronal membrane or act at the level of the beta-adrenergic receptors . This increases the synaptic concentration of serotonin and/or norepinephrine in the central nervous system .

Safety and Hazards

While specific safety data for Desmethylnortriptyline Hydrochloride is not available, general safety measures for handling chemicals include ensuring adequate ventilation, practicing good industrial hygiene, and using personal protective equipment .

Future Directions

Controlled drug delivery systems are a significant area of research in the pharmaceutical industry. These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction . The development of such systems for Desmethylnortriptyline Hydrochloride could be a potential future direction.

properties

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N.ClH/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18;/h1-4,6-10H,5,11-13,19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWIJGWRFQGTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948789
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25887-71-2
Record name 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25887-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylnortriptyline Hydrochloride
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Desmethylnortriptyline Hydrochloride
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Desmethylnortriptyline Hydrochloride
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Desmethylnortriptyline Hydrochloride
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Desmethylnortriptyline Hydrochloride
Reactant of Route 6
Desmethylnortriptyline Hydrochloride

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